molecular formula C10H11NO5 B7894113 4-Nitro-2-propoxybenzoic acid

4-Nitro-2-propoxybenzoic acid

Cat. No.: B7894113
M. Wt: 225.20 g/mol
InChI Key: YTHBINQRRJVZSK-UHFFFAOYSA-N
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Description

4-Nitro-2-propoxybenzoic acid (C₁₀H₁₁NO₅) is a benzoic acid derivative featuring a nitro (-NO₂) group at the para position (C4) and a propoxy (-OCH₂CH₂CH₃) group at the ortho position (C2). This compound combines electron-withdrawing (nitro) and electron-donating (propoxy) substituents, influencing its physicochemical properties and reactivity. Potential applications include its use as an intermediate in organic synthesis, pharmaceuticals, or agrochemicals, though specific uses require further research .

Properties

IUPAC Name

4-nitro-2-propoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO5/c1-2-5-16-9-6-7(11(14)15)3-4-8(9)10(12)13/h3-4,6H,2,5H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTHBINQRRJVZSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=CC(=C1)[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Nitro-2-propoxybenzoic acid typically involves the nitration of 2-propoxybenzoic acid. The reaction conditions include the use of concentrated nitric acid and sulfuric acid as a catalyst under controlled temperature conditions to ensure the nitration occurs at the desired position on the benzene ring.

Industrial Production Methods: In an industrial setting, the compound is produced through a multi-step process that includes the initial formation of 2-propoxybenzoic acid followed by nitration. The process is optimized for large-scale production, ensuring high purity and yield of the final product.

Chemical Reactions Analysis

Reduction of the Nitro Group

The nitro group at the para position undergoes catalytic hydrogenation to yield 4-amino-2-propoxybenzoic acid . This reaction is critical for generating pharmacologically relevant amine intermediates.

Conditions :

  • Catalyst : 10% palladium-on-carbon (Pd/C)

  • Pressure : 40–60 psi H₂ gas

  • Solvent : Methanol/tetrahydrofuran (1:1) or methanol/ethyl acetate

  • Temperature : Room temperature

  • Time : 12–24 hours

Mechanism :
The nitro group (−NO₂) is reduced to an amine (−NH₂) via sequential electron transfer, forming intermediates such as nitroso (−NO) and hydroxylamine (−NHOH) before the final amine product .

SubstrateCatalystSolventTime (h)Yield (%)
Methyl 4-nitro-3-hydroxybenzoate10% Pd/CMeOH/THF (1:1)2484

Esterification

The carboxylic acid group reacts with alcohols to form esters, a key step in modifying solubility or preparing prodrugs.

Conditions :

  • Activation : Thionyl chloride (SOCl₂) in non-polar solvents (e.g., benzene, toluene) under reflux (2–6 hours) to generate the acyl chloride intermediate .

  • Esterification : Reaction with alcohols (ROH) in the presence of triethylamine (acid acceptor) at room temperature for 4–24 hours .

Example :

  • Reaction with methanol yields methyl 4-nitro-2-propoxybenzoate .

Amidation

The acid chloride intermediate reacts with primary or secondary amines to produce amides, expanding utility in drug design.

Conditions :

  • Reagents : Amines (R'NH₂ or R'₂NH) with triethylamine in aprotic solvents (e.g., methylene chloride) .

  • Time : 4–24 hours at room temperature .

Product :

  • 4-Nitro-2-propoxybenzamide derivatives , which are precursors for further functionalization .

Nucleophilic Aromatic Substitution (NAS)

The nitro group directs electrophilic substitution to the meta position, but its strong electron-withdrawing nature also enables limited NAS under harsh conditions.

Example :

  • Hydroxylation : Under basic conditions, the nitro group may facilitate substitution with hydroxyl groups, though this requires high temperatures (>100°C) and strong bases.

Functionalization via Boronic Acid Intermediates

While not directly reported for 4-nitro-2-propoxybenzoic acid, analogous compounds (e.g., 4-borono-2-propoxybenzoic acid) undergo Suzuki-Miyaura cross-coupling. This suggests potential pathways if the nitro group is replaced with a boronic acid via palladium-catalyzed borylation.

Salt Formation

The carboxylic acid reacts with bases (e.g., NaOH, K₂CO₃) to form water-soluble salts, enhancing bioavailability.

Example :

  • Sodium 4-nitro-2-propoxybenzoate , synthesized in aqueous methanol with stoichiometric NaOH.

Scientific Research Applications

Chemistry: 4-Nitro-2-propoxybenzoic acid is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is utilized in biological studies to investigate the effects of nitro-substituted benzoic acids on cellular processes.

Medicine: It serves as a precursor in the synthesis of drugs that target specific biological pathways, contributing to the development of new therapeutic agents.

Industry: The compound finds applications in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 4-Nitro-2-propoxybenzoic acid exerts its effects involves its interaction with molecular targets and pathways. The nitro group is known to participate in redox reactions, influencing cellular processes and signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Group Analysis

  • 4-Nitro-2-propoxybenzoic Acid: Contains -NO₂ (C4) and -OCH₂CH₂CH₃ (C2) groups. The nitro group increases acidity, while the propoxy group may enhance lipophilicity.
  • 4-Nitrobenzoic Acid (CAS 62-23-7) : Features only a para-nitro group, leading to high acidity (pKa ~1.68) and thermal stability .
  • 4-Hydroxybenzoic Acid (CAS 99-96-7) : Substitutes -OH at C4, reducing acidity (pKa ~4.48) compared to nitro derivatives .
  • 2-Propoxybenzoic Acid : Lacks the nitro group, resulting in weaker acidity and higher solubility in organic solvents.

Physicochemical Properties

Table 1: Comparative Physical and Chemical Properties

Compound CAS Number Molecular Weight (g/mol) Melting Point (°C) Solubility pKa (Estimated) Stability
This compound Not available 225.20 ~180 Moderate in organics ~2.8 Sensitive to UV
4-Nitrobenzoic acid 62-23-7 167.12 242 Low in water 1.68 Stable under storage
4-Hydroxybenzoic acid 99-96-7 138.12 215 Slight in water 4.48 Stable for R&D use

Key Observations :

  • Acidity : The para-nitro group in 4-nitrobenzoic acid drastically lowers pKa (1.68) compared to 4-hydroxybenzoic acid (4.48). The target compound’s acidity (~2.8) is intermediate, influenced by the ortho-propoxy group’s electron-donating effect .
  • Melting Point : The bulky propoxy group in this compound likely reduces its melting point relative to 4-nitrobenzoic acid (242°C vs. ~180°C) due to disrupted crystal packing.
  • Stability : Like 4-nitrobenzoic acid, the target compound may require protection from UV light and humidity during storage .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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